2,3-Diamino-5-nitrobenzoic acid
Overview
Description
2,3-Diamino-5-nitrobenzoic acid is an organic compound . It is a derivative of benzoic acid, which is an important intermediate in organic synthesis . The exact properties and uses of this specific compound are not widely documented in the available literature.
Chemical Reactions Analysis
Specific chemical reactions involving 2,3-Diamino-5-nitrobenzoic acid are not detailed in the available literature. Nitro compounds, in general, are an important class of nitrogen derivatives and can participate in various chemical reactions .Scientific Research Applications
1. Biochemical Analysis
2,3-Diamino-5-nitrobenzoic acid has been instrumental in the study of sulfhydryl groups in biological materials. One notable compound, 5,5′-dithiobis(2-nitrobenzoic acid), synthesized from a related compound, proved useful in determining sulfhydryl groups in various biological materials (Ellman, 1959).
2. Nitrosation Reactions
Research involving chlorogenic acid demonstrated its inhibition of the N-nitrosation of aromatic amines like 2,3-diamino-naphthalene. This inhibition was attributed to chlorogenic acid's ability to scavenge the nitrosating agent, nitrogen sesquioxide, suggesting a potential mechanism where 2,3-diamino-5-nitrobenzoic acid and related compounds could play a role (Kono et al., 1995).
3. Dye Synthesis and Characterization
A study on the synthesis and characterization of mono azo dyes explored derivatives of 5-nitrobenzoic acid, such as 2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid. These dyes' structures and properties were characterized through various spectroscopic methods, highlighting the role of 2,3-diamino-5-nitrobenzoic acid derivatives in dye chemistry (Atay et al., 2017).
4. Metal Complex Synthesis
Research into Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a compound structurally related to 2,3-diamino-5-nitrobenzoic acid, demonstrated the synthesis of compounds with unique bonding features and physical properties, including anticonvulsant activities. This suggests potential applications of 2,3-diamino-5-nitrobenzoic acid in the synthesis of similar metal complexes (D'angelo et al., 2008).
5. Molecular and Crystallographic Studies
The title salt 2,3-Diaminopyridinium 4-nitrobenzoate has been studied, revealing insights into its crystal structure and molecular interactions. Such studies enhance the understanding of 2,3-diamino-5-nitrobenzoic acid's behavior in various chemical environments (Balasubramani & Fun, 2009).
properties
IUPAC Name |
2,3-diamino-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,8-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSNGNBMJHEJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631176 | |
Record name | 2,3-Diamino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98279-87-9 | |
Record name | 2,3-Diamino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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